molecular formula C9H8INO B2890423 5-Iodo-1-methylindolin-2-one CAS No. 1332583-82-0

5-Iodo-1-methylindolin-2-one

Cat. No.: B2890423
CAS No.: 1332583-82-0
M. Wt: 273.073
InChI Key: DGADQSOKIBQJRK-UHFFFAOYSA-N
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Description

5-Iodo-1-methylindolin-2-one is a chemical compound belonging to the indole family. Indoles are significant heterocyclic compounds found in various natural products and pharmaceuticals. The presence of an iodine atom at the 5th position and a methyl group at the 1st position of the indolin-2-one ring makes this compound unique. It is of interest due to its potential biological activities and applications in medicinal chemistry.

Scientific Research Applications

5-Iodo-1-methylindolin-2-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex indole derivatives.

    Biology: Studied for its potential biological activities, including anticancer and antimicrobial properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Safety and Hazards

The safety data sheet for a similar compound, 1H-Inden-1-one, indicates that it is harmful if swallowed . It is recommended to wash hands and any exposed skin thoroughly after handling and not to eat, drink, or smoke when using this product .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Iodo-1-methylindolin-2-one typically involves the iodination of 1-methylindolin-2-one. A common method includes the use of iodine and an oxidizing agent such as potassium iodate in an acidic medium. The reaction proceeds under mild conditions, usually at room temperature, to yield the desired product.

Industrial Production Methods: Industrial production of this compound may involve a similar synthetic route but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives.

    Reduction: The compound can be reduced to form 5-iodo-1-methylindoline.

    Substitution: The iodine atom at the 5th position can be substituted with other nucleophiles, leading to a variety of substituted indolin-2-one derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic or acidic conditions.

Major Products:

    Oxidation: Oxidized derivatives of this compound.

    Reduction: 5-Iodo-1-methylindoline.

    Substitution: Various substituted indolin-2-one derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 5-Iodo-1-methylindolin-2-one involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific biological context and the derivative being studied.

Comparison with Similar Compounds

    1-Methylindolin-2-one: Lacks the iodine atom at the 5th position.

    5-Bromo-1-methylindolin-2-one: Similar structure but with a bromine atom instead of iodine.

    5-Chloro-1-methylindolin-2-one: Contains a chlorine atom at the 5th position.

Uniqueness: 5-Iodo-1-methylindolin-2-one is unique due to the presence of the iodine atom, which can significantly influence its reactivity and biological activity compared to its halogenated counterparts. The iodine atom can enhance the compound’s ability to participate in specific chemical reactions and may also affect its interaction with biological targets.

Properties

IUPAC Name

5-iodo-1-methyl-3H-indol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8INO/c1-11-8-3-2-7(10)4-6(8)5-9(11)12/h2-4H,5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGADQSOKIBQJRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)CC2=C1C=CC(=C2)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8INO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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